N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole core and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through the cyclization of appropriate precursors, such as 1H-imidazole and pyrazole derivatives, under specific reaction conditions, including the use of catalysts and controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale reactions are conducted in specialized reactors, and purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide may be studied for its interactions with biological macromolecules, such as enzymes and receptors. Its potential as a bioactive compound in drug discovery is also of interest.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug design and development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole core but differ in their substituents and functional groups.
Benzenesulfonamide derivatives: These compounds have similar sulfonamide groups but differ in their aromatic rings and substituents.
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is unique due to its combination of the imidazo[1,2-b]pyrazole core and the benzenesulfonamide group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-22-13-5-3-4-6-14(13)23(20,21)17-9-10-18-11-12-19-15(18)7-8-16-19/h3-8,11-12,17H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLAJIKGYVGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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